molecular formula C12H17BrClN B6319695 {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide CAS No. 1050509-35-7

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide

Cat. No.: B6319695
CAS No.: 1050509-35-7
M. Wt: 290.63 g/mol
InChI Key: KDCCTYJGGAABKN-UHFFFAOYSA-N
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Description

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide is a chemical compound of significant interest in advanced medicinal chemistry and neuroscience research. Its structural features, comprising a cyclopentyl ring linked to a 4-chlorophenyl group and a functionalized methylamine, make it a valuable intermediate for the design and synthesis of novel pharmacological probes. This compound serves as a key synthetic precursor in the exploration of structures that interact with the N-methyl-D-aspartate (NMDA) receptor complex, a critical target in understanding neuroplasticity, pain pathways, and neurodegenerative conditions . The core scaffold is highly relevant for investigating the structure-activity relationships of compounds with potential anesthetic, analgesic, or rapid-acting antidepressant effects, as the cyclopentyl and aromatic systems are recognized pharmacophores in this class of therapeutics . Researchers utilize this amine hydrobromide salt in multi-step synthetic routes, including thermal rearrangements and other key transformations, to build complex molecules for high-throughput biological screening and the development of new candidates for treating central nervous system (CNS) disorders . Its primary research value lies in its application as a versatile building block for creating chemical libraries aimed at discovering and optimizing new neuroactive agents. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.BrH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCCTYJGGAABKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopentyl ring with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the methylamine group:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:

    Batch or continuous flow reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction products may include amines, alcohols, or hydrocarbons.

    Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving biological systems, including enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 1-(4-Bromophenyl)cyclopropanamine Hydrochloride

  • Structure : Cyclopropane ring substituted with 4-bromophenyl and amine group; hydrochloride salt.
  • Molecular Formula : C₉H₁₁BrClN .
  • Molecular Weight : 248.55 g/mol .
  • Key Differences: Smaller ring system (cyclopropane vs. Bromine substituent (vs. chlorine) may alter lipophilicity and receptor binding kinetics. Hydrochloride salt (vs. hydrobromide) affects solubility and bioavailability.

(b) 1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride

  • Structure : Cyclobutane ring substituted with 4-chlorophenyl and a branched alkylamine chain; hydrochloride salt.
  • Key Differences :
    • Cyclobutane ring (vs. cyclopentyl) balances ring strain and stability.
    • Branched alkyl chain may enhance membrane permeability compared to the linear methylamine chain in the target compound .

(c) SKF-81297 Hydrobromide

  • Structure : Benzazepine core with chlorine and hydroxyl substituents; hydrobromide salt.
  • Pharmacological Role : D1 dopamine receptor agonist with moderate efficacy in Parkinson’s disease models .
  • Key Differences: Benzazepine scaffold (vs. cyclopentyl) confers distinct receptor-binding profiles. Hydroxyl groups enhance polarity, reducing blood-brain barrier penetration compared to the target compound’s non-polar cyclopentyl group .

Physicochemical and Pharmacological Properties

Property {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine HBr 1-(4-Bromophenyl)cyclopropanamine HCl SKF-81297 HBr
Molecular Weight ~300–320 g/mol (estimated) 248.55 g/mol 351.63 g/mol (calculated)
Ring System Cyclopentyl Cyclopropane Benzazepine
Halogen Chlorine (aryl) Bromine (aryl) Chlorine (benzazepine)
Salt Form Hydrobromide Hydrochloride Hydrobromide
Receptor Affinity Not reported Not reported D1-selective agonist (EC₅₀ = 0.3–1.2 μM)

Key Research Findings

  • Ring Size and Bioactivity : Smaller rings (cyclopropane, cyclobutane) in analogs exhibit higher conformational rigidity, which may enhance receptor binding specificity but reduce metabolic stability compared to the cyclopentyl system .
  • Halogen Effects : Chlorine (electron-withdrawing) vs. bromine (larger atomic radius) in aryl groups may influence π-π stacking interactions with aromatic residues in target receptors .

Biological Activity

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopentyl ring substituted with a 4-chlorophenyl group and a methylamine moiety. This unique structure contributes to its interaction with biological targets, primarily through receptor binding.

The mechanism of action of this compound involves its binding to specific receptors or enzymes, modulating their activity. The exact pathways vary depending on the biological context but generally include:

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and other physiological processes.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, leading to altered biochemical responses in cells.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, though specific data for this compound is limited.

2. Neuropharmacological Effects

Studies have indicated that compounds with similar structures may influence neuropharmacological outcomes, including effects on mood and anxiety through modulation of neurotransmitter systems .

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored, particularly in models of induced inflammation. Compounds with similar functional groups have shown promise in reducing inflammatory markers in vivo .

Case Studies

  • Study on Receptor Binding : A study demonstrated that the compound interacts with specific GPCRs, leading to significant changes in intracellular signaling pathways (e.g., cAMP levels) .
  • In Vivo Studies : Animal models have been used to assess the compound's effects on behavior and physiological responses, indicating potential anxiolytic effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacterial strains
NeuropharmacologicalModulation of mood-related neurotransmitters
Anti-inflammatoryReduction in inflammatory cytokines

Q & A

Basic Research Question

  • NMR : 1H/13C NMR in DMSO-d6 to confirm cyclopentyl and 4-chlorophenyl groups (δ 7.4–7.6 ppm for aromatic protons; δ 2.1–3.0 ppm for cyclopentyl CH2) .
  • IR : Amine N-H stretch at ~3300 cm⁻¹; C-Cl vibration at 750 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 240.1 .

How can computational methods aid in designing derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin transporters (SERT). Focus on hydrophobic pockets accommodating the 4-chlorophenyl group .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict stability of amine tautomers .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict electronic effects on receptor binding .

What methodologies are effective for studying the compound’s stability under varying storage conditions?

Advanced Research Question

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Light Sensitivity : Use UV-vis spectroscopy (λ 254 nm) to detect photodegradation products. Store in amber vials at -20°C .
  • pH Stability : Assess hydrolysis in buffers (pH 1–13) over 24h; quench with NH4OH and analyze via LC-MS .

How can researchers design dose-response experiments to evaluate neuropharmacological effects?

Advanced Research Question

  • In Vitro : Use SH-SY5Y cells with glutamate-induced toxicity; measure cell viability (MTT assay) at 1–100 μM concentrations .
  • In Vivo : Administer 5–20 mg/kg (i.p.) in rodent models of depression (e.g., forced swim test); include positive controls (e.g., fluoxetine) .
  • Data Normalization : Express results as % baseline activity ± SEM (n=6) and apply ANOVA with post-hoc Tukey test .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Use continuous reactors for imine reduction (residence time: 30 min, 50°C) to improve reproducibility .
  • Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) in Grignard reactions to reduce toxicity .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of amine intermediate .

How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?

Advanced Research Question

  • Halogen Swapping : Replace Cl with F (electron-withdrawing) to enhance metabolic stability; synthesize via Ullmann coupling with CuI .
  • Cyclopentane Ring Expansion : Compare with cyclohexyl analogs to assess steric effects on receptor docking .
  • Aminoalkyl Chain Extension : Introduce methyl groups to the amine sidechain; evaluate logP changes (HPLC-derived) and blood-brain barrier penetration .

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